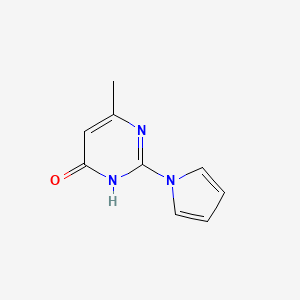![molecular formula C21H27N5O2 B2599692 1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-09-9](/img/structure/B2599692.png)
1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains several functional groups including a pyrimidine ring and a dione group. The “1-methyl-3-pentyl-9-(o-tolyl)” part suggests that there are methyl, pentyl, and o-tolyl groups attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The 1-methyl, 3-pentyl, and 9-(o-tolyl) groups would be attached to this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, a purine derivative, exhibits interesting chemical properties due to its molecular structure. Studies have shown that purine-6,8-diones can be categorized based on their physical properties and functional groups. These compounds undergo ionization and methylation reactions, which are key in understanding their chemical behavior and potential applications (Rahat, Bergmann, & Tamir, 1974). Further methylation studies of similar purine derivatives have been conducted, providing insights into their chemical reactivity (Armarego & Reece, 1976).
Structural and Conformational Analysis
The structural and conformational analysis of purine derivatives is crucial for understanding their biological activity and potential pharmaceutical applications. For example, the synthesis and structural study of 2'-deoxy analogues of xanthine nucleosides, which have a similar purine base, provide valuable information on the conformation and possible biological interactions of these compounds (Bhan & Hosmane, 1992). Additionally, the crystal structure analysis of similar purine derivatives like 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate offers insights into the molecular arrangement and potential binding modes (Larson, Cottam, & Robins, 1989).
Biological and Pharmacological Implications
The biological and pharmacological implications of purine derivatives are vast. For instance, the study of anti-inflammatory activity in similar compounds has revealed their potential in treating inflammation-related conditions (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989). Understanding the electrochemical oxidation of purine derivatives like 9-methylxanthine provides insights into their metabolic pathways and interactions within biological systems (Cleary, Owens, & Dryhurst, 1981). Additionally, the synthesis and potential anticancer activity of purine-diones and pyridopyrimidine-diones highlight the therapeutic applications of these compounds in oncology (Hayallah, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-9-(2-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-5-8-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-9-14-25(17)20)16-11-7-6-10-15(16)2/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDYHSRSFHGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile](/img/structure/B2599613.png)
![3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2599615.png)
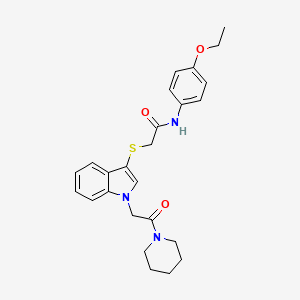
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2599618.png)
![2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2599620.png)

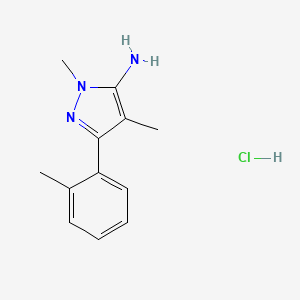
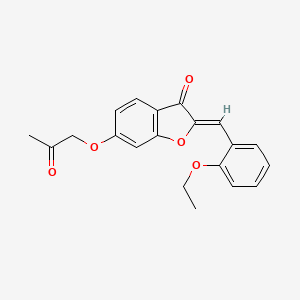
![2-[2-(Azepan-1-yl)ethylsulfanyl]-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2599624.png)
![4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2599626.png)
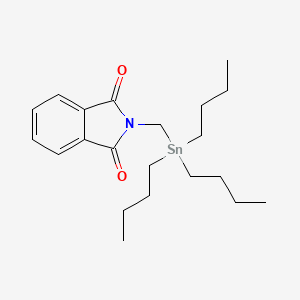
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2599628.png)
